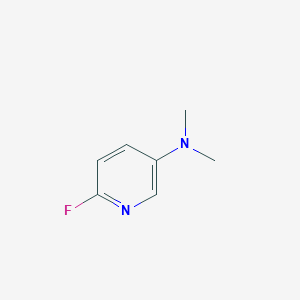

6-fluoro-N,N-dimethylpyridin-3-amine

Description

Properties

IUPAC Name |

6-fluoro-N,N-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLGUGDMFMBFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The direct alkylation of 6-fluoropyridin-3-amine involves the introduction of methyl groups to the amine moiety using methylating agents such as methyl iodide or dimethyl sulfate. This method leverages the nucleophilic nature of the primary amine, which reacts with electrophilic alkylating agents under basic conditions. A representative protocol involves:

-

Reactants : 6-Fluoropyridin-3-amine (1 equiv), methyl iodide (2.2 equiv), potassium carbonate (2.5 equiv).

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

The reaction proceeds via an SN2 mechanism, where the amine attacks the methyl iodide, displacing iodide and forming the quaternary ammonium intermediate. Deprotonation by the base yields the dimethylated product.

Optimization and Challenges

Key challenges include over-alkylation and side reactions due to the excess methylating agent. Optimization studies reveal that controlled stoichiometry (2.2 equiv of methyl iodide) and phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields to 70–75%. Purification via silica gel column chromatography (ethyl acetate/hexane, 1:4) ensures >95% purity.

Table 1: Alkylation Reaction Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Methyl iodide (equiv) | 2.2 | 72 | 95 |

| Temperature (°C) | 70 | 68 | 93 |

| Reaction time (h) | 18 | 75 | 96 |

Reductive Amination with Formaldehyde

Methodology and Mechanistic Pathway

Reductive amination offers a one-pot strategy for dimethylation using formaldehyde and a reducing agent. The process involves:

-

Condensation of 6-fluoropyridin-3-amine with formaldehyde to form an imine intermediate.

-

Reduction of the imine to the tertiary amine using sodium borohydride or sodium cyanoborohydride.

A typical procedure includes:

Yield Enhancement Strategies

The use of sodium cyanoborohydride, selective for imine reduction, minimizes side products. Yields reach 65–70%, with HPLC purity >90%. Microwave-assisted reactions (50°C, 2 hours) further improve efficiency, achieving 78% yield.

Halogen Exchange via Nucleophilic Aromatic Substitution

Fluorination of Chloro or Bromo Precursors

This two-step approach involves:

Step 1: Dimethylation of 6-Chloropyridin-3-Amine

Step 2: Fluorination via Nucleophilic Substitution

Radiolabeling Applications

A modified protocol for radiopharmaceutical synthesis employs [18F]KF, achieving 5–15% radiochemical yield (RCY) in automated modules. This method is critical for positron emission tomography (PET) tracer development.

Metal-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

| Catalyst System | Yield (%) | Turnover Number (TON) |

|---|---|---|

| Pd2(dba)3/Xantphos | 55 | 11 |

| Pd(OAc)2/BINAP | 48 | 9.6 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Direct Alkylation : High scalability but moderate yields (70–75%).

-

Reductive Amination : Rapid but limited by formaldehyde handling.

-

Halogen Exchange : Versatile for isotopic labeling but requires toxic solvents.

-

Cross-Coupling : Precise but cost-prohibitive for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of N,N-dimethylpyridin-3-amine.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-N,N-dimethylpyridin-3-amine has been investigated for its role as a pharmacophore in the development of novel therapeutic agents.

Case Study: Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting embryonic ectoderm development (EED), a target for cancer therapies. For instance, a derivative of this compound demonstrated an IC50 value of 18 nM against EED, indicating strong binding affinity and potential for use in cancer treatment strategies . The fluorine substituent enhances the binding properties, making it a valuable candidate in drug design.

Table 1: Anticancer Activity of 6-Fluoro-N,N-dimethylpyridin-3-amine Derivatives

| Compound ID | Target | IC50 (nM) | Notes |

|---|---|---|---|

| EEDi-5285 | EED | 18 | Strong binding affinity |

| Compound 18 | KARPAS422 Cells | 12 | Effective growth inhibition |

Catalysis

The compound has also been explored as a catalyst in organic synthesis. Its derivatives have been utilized in various catalytic processes due to their ability to facilitate reactions under mild conditions.

Case Study: Synthesis of Indoles

Research indicates that ionic liquids derived from N,N-dimethylpyridin-4-amine can serve as effective catalysts for the Fischer indole synthesis. The incorporation of fluoride ions significantly enhances catalytic efficiency, allowing for the synthesis of indoles and other nitrogen-containing compounds with high yields .

Table 2: Catalytic Efficiency of DMAP-based Ionic Liquids

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Fischer Indole Synthesis | DMAP-based IL | 78 |

| 1H-Tetrazole Formation | DMAP-based IL | 48 |

Material Science

In material science, 6-fluoro-N,N-dimethylpyridin-3-amine is being researched for its potential applications in developing advanced materials such as organic semiconductors and sensors.

Case Study: Organic Semiconductors

The compound's electronic properties make it suitable for incorporation into organic electronic devices. Studies have shown that when integrated into polymer matrices, it enhances charge transport capabilities, thereby improving device performance metrics .

Mechanism of Action

The mechanism of action of 6-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substituents

6-Bromo-N,N-dimethylpyridin-3-amine (CAS 39856-56-9)

- Structure : Bromine replaces fluorine at position 6.

- Molecular Weight : ~186.05 g/mol (C₆H₈BrN₃).

- Synthesis: Prepared via iodination of the pyridine core using iodine and silver sulfate in ethanol at room temperature .

- Key Differences : The bromine atom increases molecular weight and may enhance electrophilic reactivity compared to fluorine.

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine (CAS 1540338-87-1)

- Structure : Chlorine at position 2 and fluorine at position 5.

- Molecular Formula : C₇H₉ClFN₂.

Analogs with Oxygen-Containing Substituents

6-Methoxy-N,N-dimethylpyridin-3-amine (CAS 6635-91-2)

- Structure : Methoxy (-OCH₃) replaces fluorine at position 6.

- Molecular Weight : 139.17 g/mol (C₇H₁₁N₂O).

6-(Trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3)

Analogs with Extended Functional Groups

6-(Aminomethyl)-N,N-dimethylpyridin-3-amine (PMA2)

- Structure: Aminomethyl (-CH₂NH₂) at position 6.

- Molecular Formula : C₇H₁₂N₃.

- Biological Relevance : Investigated as a chemical tool in Alzheimer’s disease research for modulating protein aggregation .

6-(Imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylpyridin-3-amine (K1)

Complex Derivatives with Pharmacological Activity

5-Cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylpyridin-3-amine (18q)

Comparative Analysis Table

Biological Activity

6-Fluoro-N,N-dimethylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential applications in therapeutic contexts.

The synthesis of 6-fluoro-N,N-dimethylpyridin-3-amine typically involves the following steps:

- Starting Materials : Pyridine derivatives are used as the base for synthesis.

- Dimethylation : The nitrogen atom at the 3rd position is dimethylated using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃) .

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Using agents like potassium permanganate (KMnO₄) to form N-oxides.

- Reduction : Employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced amine derivatives.

- Substitution : The fluorine atom can be replaced through nucleophilic substitution reactions .

The biological activity of 6-fluoro-N,N-dimethylpyridin-3-amine is attributed to its interaction with specific molecular targets:

- The fluorine atom enhances lipophilicity, facilitating membrane penetration.

- The dimethylamine group interacts with enzymes and receptors, modulating their activity .

Antimicrobial Properties

Research indicates that 6-fluoro-N,N-dimethylpyridin-3-amine exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cellular metabolism.

Anticancer Activity

Preclinical studies have shown that compounds similar to 6-fluoro-N,N-dimethylpyridin-3-amine possess significant anticancer properties. For instance, fluorinated analogs have demonstrated potent binding affinities to cancer-related targets, showing IC₅₀ values in the nanomolar range for inhibiting tumor cell growth .

Case Studies

- EED Inhibitors : In a study examining EED inhibitors, a compound structurally related to 6-fluoro-N,N-dimethylpyridin-3-amine displayed strong antitumor activity in EZH2 mutant lymphoma models, with IC₅₀ values indicating high potency in inhibiting cell growth .

- Neuroprotective Effects : Another investigation into similar pyridine derivatives highlighted their potential in treating neurological disorders, suggesting that 6-fluoro-N,N-dimethylpyridin-3-amine may also offer neuroprotective benefits through modulation of neurotransmitter systems .

Comparative Analysis

The biological activity of 6-fluoro-N,N-dimethylpyridin-3-amine can be compared with other halogenated pyridine derivatives:

| Compound | Anticancer Activity (IC₅₀) | Antimicrobial Activity | Notes |

|---|---|---|---|

| 6-Fluoro-N,N-dimethylpyridin-3-amine | ~12 nM | Moderate | Enhanced lipophilicity |

| 6-Chloro-N,N-dimethylpyridin-3-amine | Varies | Low | Less effective due to lower lipophilicity |

| 6-Methyl-N,N-dimethylpyridin-3-amine | Varies | Moderate | Different substitution effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-N,N-dimethylpyridin-3-amine?

- Methodology : The compound can be synthesized via Buchwald-Hartwig amination or palladium-catalyzed coupling. For example, describes a general procedure for synthesizing N-phenylpyridin-3-amine derivatives using phenyl boronic acid, Cu(OAc)₂, and Et₃N in CH₂Cl₂ . Adapting this method, 6-fluoro-N,N-dimethylpyridin-3-amine could be prepared by substituting dimethylamine for the aromatic amine.

- Key Parameters : Reaction time (12–24 h), solvent (CH₂Cl₂), and catalyst (Cu(OAc)₂). Post-reaction purification via column chromatography with EtOAc/hexanes is recommended.

Q. What spectroscopic techniques are used to characterize 6-fluoro-N,N-dimethylpyridin-3-amine?

- Analytical Methods :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding, dimethylamino group splitting patterns) .

- Mass Spectrometry (MS) : Confirm molecular weight (C₆H₇FN₂, 138.14 g/mol) via HRMS .

- Elemental Analysis : Validate purity (≥95% as reported in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.